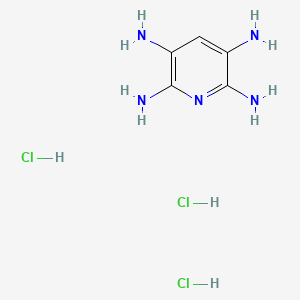

Pyridine-2,3,5,6-tetraamine trihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-2,3,5,6-tetramine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYBZLOUPUEYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)N)N)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Classical Approaches to Pyridine (B92270) Ring Amination

The synthesis of highly aminated pyridines, such as the tetraamine (B13775644) derivative, is challenging due to the electron-deficient nature of the pyridine ring. Direct electrophilic substitution reactions like nitration are generally disfavored because the ring nitrogen gets protonated in acidic media, forming a strongly deactivated pyridinium (B92312) cation. mdpi.comresearchgate.net Consequently, indirect methods are typically employed to achieve polyamination of the pyridine core.

Nitration-Reduction Sequences for Tetraaminopyridine Synthesis

A common and effective two-step strategy for synthesizing Pyridine-2,3,5,6-tetraamine involves the nitration of an appropriate pyridine precursor followed by the reduction of the introduced nitro groups to amines. mdpi.com This sequence is a cornerstone in the preparation of the target compound.

Direct nitration of the parent pyridine molecule is of little synthetic value, typically resulting in very low yields. researchgate.net Therefore, the synthesis of Pyridine-2,3,5,6-tetraamine often begins with a more activated precursor, such as 2,6-Diaminopyridine (B39239) (DAP). The existing amino groups on DAP activate the ring towards electrophilic substitution, directing the incoming nitro groups to the 3 and 5 positions.

A highly effective method for this dinitration involves using a mixture of fuming nitric acid and fuming sulfuric acid (oleum). mdpi.comgoogle.com The use of oleum (B3057394) instead of concentrated sulfuric acid can dramatically increase the yield of the dinitrated product, 2,6-diamino-3,5-dinitropyridine (DADNP), from around 50% to over 90%. google.com The reaction is typically performed by slowly adding the fuming nitric acid to a solution of DAP in oleum while maintaining a low temperature (e.g., below 15°C). mdpi.com

| Precursor | Nitrating Agent | Product | Typical Yield | Reference |

| 2,6-Diaminopyridine (DAP) | Fuming HNO₃ / Oleum | 2,6-Diamino-3,5-dinitropyridine (DADNP) | >90% | mdpi.comgoogle.com |

| 2,6-Diaminopyridine (DAP) | HNO₃ / Conc. H₂SO₄ | 2,6-Diamino-3,5-dinitropyridine (DADNP) | ~50% | google.com |

Once the dinitrated intermediate (DADNP) is obtained, the next step is the reduction of the two nitro groups to amino groups. This transformation is most commonly achieved through catalytic hydrogenation. mdpi.com A highly efficient system for this reduction utilizes hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). mdpi.com

The hydrogenation is typically carried out in a reactor under moderate hydrogen pressure (e.g., 0.8–1.2 MPa) and at elevated temperatures (e.g., 50–70°C) for several hours. mdpi.com This process reduces the nitro groups to amines, yielding the desired 2,3,5,6-tetraaminopyridine (TAP). Due to the instability of the free base, which is extremely sensitive to air oxidation, it is immediately converted to its more stable hydrochloride salt by treatment with hydrochloric acid. mdpi.com

Table 2: Hydrogenation of 2,6-Diamino-3,5-dinitropyridine (DADNP)

| Substrate | Reagents | Solvent | Product |

|---|

For the nitration of DAP, key parameters include the temperature, reaction time, and the molar ratio of the reactants. Orthogonal experiments have shown that keeping the nitration temperature below 15°C and using a molar ratio of fuming nitric acid to DAP of approximately 2.15:1 results in higher purity and yield of DADNP. mdpi.com The purity of DADNP can reach up to 97.66% under these optimized conditions. mdpi.com

In the hydrogenation step, the quality of the DADNP intermediate directly impacts the reaction. mdpi.com The Pd/C catalyst can be recycled and reused, adding to the efficiency of the process. For purification of the final product, crystallization from a mixture of concentrated hydrochloric acid and a co-solvent like tetrahydrofuran (B95107) (THF) has proven effective for removing impurities and yielding a high-purity crystalline product. mdpi.com A 1:1 v/v mixture of 36% HCl and THF at ambient temperature provides superior results. mdpi.com

Nucleophilic Substitution Reactions on Substituted Pyridines

An alternative classical approach to introducing amino groups onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This method involves reacting a pyridine ring that has been substituted with good leaving groups, such as halogens, with an amine nucleophile. researchgate.net

Highly halogenated pyridines, such as pentafluoropyridine (B1199360), are activated towards nucleophilic attack. The reaction of pentafluoropyridine with amine nucleophiles can lead to the substitution of one or more fluorine atoms. researchgate.net For instance, the reaction of pentafluoropyridine with piperazine, a diamine, results in a regioselective nucleophilic substitution, preferentially occurring at the 4-position due to the activating effect of the ring nitrogen. researchgate.net This yields a 4-substituted tetrafluoropyridine derivative.

While this specific reaction with simple amines on a tetrafluoropyridine does not directly yield Pyridine-2,3,5,6-tetraamine, it demonstrates the principle of using nucleophilic substitution of halogens to introduce nitrogen-based functional groups onto the pyridine ring. The strategy relies on the high electrophilicity of the polyfluorinated pyridine ring, making it susceptible to attack by amine nucleophiles. researchgate.netchemicalbook.com

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) on Pyridine Cores

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for introducing substituents onto a pyridine ring. The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions relative to the nitrogen atom. stackexchange.comyoutube.com

The mechanism of SNAr on pyridine typically proceeds through an addition-elimination pathway. quimicaorganica.org A nucleophile attacks an electron-deficient carbon atom, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step, which is often the rate-determining step. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For pyridine, attack at the C2 and C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com Attack at the C3 position does not allow for this resonance stabilization, making SNAr at this position much less favorable. stackexchange.comquimicaorganica.org The reaction is completed by the departure of a leaving group, which restores the aromaticity of the pyridine ring. The presence of good leaving groups is essential for the substitution to occur efficiently. nih.gov

De Novo Pyridine Ring Construction Approaches Leading to Polyaminopyridines

De novo synthesis refers to the construction of the pyridine ring from simpler, acyclic precursors. wikipedia.org This approach offers a high degree of flexibility in introducing a variety of substituents onto the pyridine core.

The Hantzsch pyridine synthesis is a classic and versatile method for constructing the pyridine ring. chemtube3d.com It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). chemtube3d.comorganic-chemistry.org This reaction first produces a dihydropyridine (B1217469) derivative, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

The mechanism involves initial condensation reactions to form key intermediates. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation, while a second molecule of the β-ketoester reacts with ammonia to form an enamine. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. A final oxidation step yields the aromatic pyridine product. Modifications to the classic Hantzsch synthesis have been developed to allow for the synthesis of asymmetric pyridines by performing some of the condensation steps sequentially. baranlab.org

Cycloaddition reactions provide a powerful and atom-economical method for constructing the pyridine ring in a single step. nih.gov One of the most common approaches is the [4+2] cycloaddition, or Diels-Alder reaction. acs.org In this reaction, a diene reacts with a dienophile to form a six-membered ring. For pyridine synthesis, this can involve the reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation to the aromatic pyridine. baranlab.org However, normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging due to unfavorable electronics. acsgcipr.org

Inverse electron-demand Diels-Alder reactions are often more successful for pyridine synthesis. acsgcipr.org These reactions typically involve an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. acsgcipr.org Another significant cycloaddition approach is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne, which offers excellent control over the substitution pattern of the resulting pyridine. nih.gov Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones have also been developed as a practical route to substituted pyridines. acs.org

The condensation of carbonyl compounds with a nitrogen source, typically ammonia, is a fundamental and widely used strategy for pyridine synthesis. baranlab.orggoogle.com The Chichibabin pyridine synthesis is a well-known example, although it often suffers from low yields. wikipedia.org This reaction generally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

A common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia. The 1,5-dicarbonyl precursor can be synthesized through various methods, such as Michael additions. Once formed, the dicarbonyl compound undergoes cyclization and dehydration with ammonia to form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org The Kröhnke pyridine synthesis is another important condensation-based method that utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds with ammonium (B1175870) acetate (B1210297) to generate highly functionalized pyridines under mild conditions. wikipedia.org

Advanced Synthetic Strategies for Pyridine-2,3,5,6-tetraamine Trihydrochloride and its Precursors

The direct synthesis of Pyridine-2,3,5,6-tetraamine is challenging due to the high reactivity and sensitivity of the polyaminated pyridine ring. mdpi.com Therefore, multi-step synthetic routes starting from more complex, pre-functionalized pyridine derivatives are often employed.

A practical and efficient route to this compound often begins with a pre-existing, substituted pyridine ring that can be chemically modified. For instance, a common precursor is 2,6-diaminopyridine (DAP). mdpi.com This starting material undergoes a two-step process of nitration followed by hydrogenation. mdpi.com

The nitration of 2,6-diaminopyridine is a critical step to introduce the additional amino functionalities in a protected form. The use of a mixture of oleum (fuming sulfuric acid) and fuming nitric acid has been shown to improve the yield and purity of the intermediate product, 2,6-diamino-3,5-dinitropyridine (DADNP). mdpi.com This intermediate is then subjected to a highly efficient catalytic hydrogenation to reduce the nitro groups to amino groups. A common system for this reduction is hydrogen gas with a palladium on carbon (Pd/C) catalyst in an ethanol solvent. mdpi.com Due to the air sensitivity of the resulting 2,3,5,6-tetraaminopyridine (TAP), it is typically isolated as its more stable trihydrochloride salt. mdpi.com

Table of Reaction Intermediates and Reagents

| Compound Name | Role in Synthesis |

| 2,6-Diaminopyridine (DAP) | Starting material |

| Oleum (fuming sulfuric acid) | Reagent in nitration |

| Fuming nitric acid | Reagent in nitration |

| 2,6-Diamino-3,5-dinitropyridine (DADNP) | Nitrated intermediate |

| Palladium on carbon (Pd/C) | Catalyst for hydrogenation |

| Hydrogen gas | Reducing agent |

| Ethanol | Solvent for hydrogenation |

| Pyridine-2,3,5,6-tetraamine (TAP) | Final product (free base) |

| This compound | Isolated final product |

Directed Functionalization for Regioselective Amine Introduction

The synthesis of this compound heavily relies on directed functionalization to achieve the desired regioselective introduction of amine groups onto the pyridine core. The most prevalent and well-documented strategy commences with a precursor already containing amino groups, which then direct the subsequent substitution reactions to specific, otherwise unreactive, positions on the heterocyclic ring. This approach is exemplified by the widely utilized synthesis starting from 2,6-diaminopyridine.

The inherent electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic aromatic substitution to the 3- and 5-positions. The presence of the two amino groups at the 2- and 6-positions in 2,6-diaminopyridine further activates the ring towards electrophilic attack and reinforces this regioselectivity, specifically at the vacant 3- and 5-positions. This directing effect is harnessed in a two-step process involving nitration followed by hydrogenation.

First, the precursor, 2,6-diaminopyridine, undergoes electrophilic nitration. In this step, the amino groups direct the incoming nitro groups (-NO2) to the 3- and 5-positions, yielding 2,6-diamino-3,5-dinitropyridine. mdpi.com The use of potent nitrating agents is crucial for this transformation. A mixture of oleum (fuming sulfuric acid) and fuming nitric acid has been reported to improve both the yield and purity of the dinitro intermediate. mdpi.com The reaction conditions for this nitration step are critical and require careful control of temperature to ensure selectivity and safety.

The subsequent step involves the reduction of the two nitro groups to amino groups. This is typically achieved through catalytic hydrogenation. A highly efficient method utilizes a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst within an ethanol solvent system. mdpi.com This reduction of 2,6-diamino-3,5-dinitropyridine quantitatively introduces the final two amino groups at the 3- and 5-positions, resulting in the formation of 2,3,5,6-tetraaminopyridine. The product is then typically isolated as its more stable trihydrochloride salt by treatment with hydrochloric acid. mdpi.com

This nitration-hydrogenation sequence represents a robust and effective method for the regioselective introduction of four amino groups onto the pyridine ring, directly leading to the target compound. The initial placement of amino groups on the starting material is the key factor that directs the functionalization of the 3- and 5-positions, a classic example of substrate-controlled synthesis.

| Step | Reagents and Conditions | Intermediate/Product | Reported Yield |

| Nitration | 2,6-diaminopyridine, 20% Oleum, 95% Fuming Nitric Acid; Temperature kept below 15°C | 2,6-diamino-3,5-dinitropyridine | High (Implied) mdpi.com |

| Hydrogenation | 2,6-diamino-3,5-dinitropyridine, H2 (0.8-1.2 MPa), 10% Pd/C, Ethanol; 50-70°C for 10h | Pyridine-2,3,5,6-tetraamine | High (Implied) mdpi.com |

| Overall | Two-step synthesis from 2,6-diaminopyridine | This compound monohydrate | 90% mdpi.com |

Scale-Up Considerations and Process Intensification in Academic Synthesis

The transition of the synthesis of this compound from a laboratory bench scale to a larger, pilot-plant or kilogram scale, even within an academic setting, presents significant challenges that necessitate careful consideration of process safety, efficiency, and intensification. While the synthetic route via nitration of 2,6-diaminopyridine followed by hydrogenation is well-established, its scale-up is not trivial. mdpi.com

One of the primary concerns in scaling up this synthesis is the handling of highly corrosive and hazardous reagents, such as oleum and fuming nitric acid, which are used in the nitration step. mdpi.com On a larger scale, the exothermic nature of the nitration reaction becomes a critical safety issue. Efficient heat management is paramount to prevent runaway reactions, requiring specialized reactors with precise temperature control. The viscosity of the reaction mixture can also increase, posing challenges for effective stirring and consistent heat transfer. mdpi.com

Furthermore, certain reported synthetic procedures for related compounds have been deemed not amenable to pilot plant scale-up due to issues like poor yields and the formation of unwanted byproducts, which complicate purification on a larger scale. mdpi.com The purification of the intermediate, 2,6-diamino-3,5-dinitropyridine, and the final product is a crucial step. On a larger scale, techniques like crystallization need to be optimized to ensure high purity and yield, while minimizing solvent waste. The isolation of the final product as the trihydrochloride salt involves precipitation, which requires optimization of solvent mixtures and conditions to ensure complete precipitation and ease of filtration on a larger scale. mdpi.com

The hydrogenation step also presents scale-up challenges. The use of hydrogen gas under pressure (0.8-1.2 MPa) requires appropriate high-pressure reactors and stringent safety protocols. mdpi.com Catalyst handling and recovery are also significant considerations. For instance, in some syntheses of the target compound, the use of an acidic medium for hydrogenation made the recovery of the palladium on carbon (Pd/C) catalyst difficult, which is not cost-effective or environmentally friendly on a larger scale. mdpi.com An efficient and scalable process would require a robust catalyst system that allows for easy separation and potential reuse.

Process intensification strategies could offer solutions to some of these scale-up challenges. For example, transitioning from traditional batch reactors to continuous flow reactors could provide significant advantages. Flow chemistry offers superior heat and mass transfer, allowing for better control over highly exothermic reactions like nitration. This can lead to improved safety, higher yields, and better product consistency. While not specifically reported for Pyridine-2,3,5,6-tetraamine, the successful application of flow chemistry to streamline the manufacturing of other pyridine compounds, reducing a five-step batch process to a single continuous step with a significant increase in yield (from 58% to 92%), highlights the potential of this technology. vcu.edu Such an approach could minimize the handling of hazardous materials at any given time and allow for a more controlled and intensified production process.

| Challenge Area | Specific Issue for Scale-Up | Potential Solution / Process Intensification Strategy |

| Nitration Step | Handling of oleum and fuming nitric acid; highly exothermic reaction. | Use of specialized reactors with enhanced cooling capacity; adoption of continuous flow reactors for superior temperature control and safety. |

| Hydrogenation Step | Use of pressurized hydrogen gas; difficult recovery of Pd/C catalyst in acidic media. | Employment of certified high-pressure reactors; development of catalyst systems amenable to easy filtration and recycling; exploring alternative reduction methods. |

| Purification | Formation of byproducts complicating isolation; large volumes of solvents for crystallization. | Optimization of reaction conditions to minimize byproduct formation; development of efficient crystallization protocols with solvent recycling. |

| Overall Process | Multi-step batch process with handling of intermediates. | Investigation of telescoped or one-pot procedures; transition to a continuous manufacturing process to improve efficiency and reduce manual handling. vcu.edu |

Chemical Reactivity and Reaction Mechanisms of Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Reactivity of Amino Functionalities on the Pyridine (B92270) Ring

The four exocyclic amino groups on the pyridine ring are the primary sites of chemical reactivity. These groups impart a high electron density to the aromatic system, making the molecule a potent nucleophile and highly susceptible to electrophilic attack in its free base form.

The direct oxidation of aromatic amines provides an alternative to electrophilic nitration for the synthesis of nitroarenes. mdpi.comresearchgate.net The amino groups of Pyridine-2,3,5,6-tetraamine are susceptible to oxidation, a reaction that typically proceeds through nitroso intermediates. Given the presence of four powerful electron-donating groups, the pyridine ring is highly activated, making oxidation a facile process, though one that requires careful control to avoid the formation of over-oxidized side products or polymeric materials. mdpi.com

The general mechanism for the oxidation of an arylamine to a nitro compound involves a stepwise process. The amine is first oxidized to a hydroxylamine, which is then further oxidized to a nitroso compound. The nitroso intermediate is subsequently oxidized to the final nitro derivative. researchgate.netacs.org A variety of oxidizing agents can accomplish this transformation, each with different levels of selectivity and reactivity. mdpi.comresearchgate.net The choice of reagent is critical to achieve the desired nitro product without degrading the sensitive, electron-rich heterocyclic core. organic-chemistry.org Peroxyacids, such as peracetic acid and m-chloroperbenzoic acid (m-CPBA), are commonly employed for this conversion. mdpi.comresearchgate.net Other reagent systems, including sodium perborate (B1237305) in acetic acid or protocols involving hydrogen peroxide with catalysts, have also been developed for the oxidation of anilines to nitroarenes. mdpi.comorganic-chemistry.org

Table 1: Common Oxidizing Agents for Aromatic Amines

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Peroxyacids (e.g., m-CPBA) | 1,2-dichloroethane, room temp. | Effective for a range of anilines; selectivity can be sensitive to steric effects. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | In formic acid (forms performic acid in situ) | Can achieve high selectivity, especially with surfactants like CTAB to control reactivity. acs.org |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid, 50-55 °C | Particularly effective for anilines with electron-withdrawing groups. mdpi.com |

While the amino groups of Pyridine-2,3,5,6-tetraamine are in their most reduced state, reduction reactions are fundamental to the synthesis of the compound itself. The tetraamine (B13775644) is typically prepared from a highly nitrated precursor, 2,6-diamino-3,5-dinitropyridine. The conversion of the two nitro groups into amino groups is a critical final step that yields the tetra-functionalized product.

This transformation is a classic example of aromatic nitro group reduction. A variety of methods are available for this purpose, with catalytic hydrogenation being one of the most common and efficient. commonorganicchemistry.com This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Other reagents, particularly metals in acidic media, are also effective for this reduction. commonorganicchemistry.com

Table 2: Selected Methods for Aromatic Nitro Group Reduction

| Reagent/System | Characteristics | Common Applications |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Highly efficient and clean; can also reduce other functional groups. | General-purpose method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Effective alternative to Pd/C; less likely to cause dehalogenation. | Used when substrates contain sensitive halogen substituents. commonorganicchemistry.com |

| Iron (Fe) in Acetic Acid | Mild conditions; good functional group tolerance. | Selective reduction in the presence of other reducible groups. commonorganicchemistry.com |

The reactivity of Pyridine-2,3,5,6-tetraamine is twofold, defined by the nucleophilic character of the amino groups and the electrophilic susceptibility of the electron-rich ring.

Nucleophilic Reactivity: The lone pairs of electrons on the four exocyclic amino nitrogens make the molecule a potent multi-site nucleophile. This property is exploited in polymerization reactions. For instance, Pyridine-2,3,5,6-tetraamine serves as an exemplary monomer in step-growth polymerization, where it reacts with electrophilic co-monomers like isophthaloyl chloride to produce high-performance polymers such as polybenzimidazoles (PBIs). In this reaction, the amine groups act as nucleophiles, attacking the carbonyl carbons of the acyl chloride.

Electrophilic Reactivity: A standard pyridine ring is generally unreactive toward electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the ring nitrogen. uoanbar.edu.iqgcwgandhinagar.com However, in Pyridine-2,3,5,6-tetraamine, the presence of four strongly electron-donating amino groups (-NH₂) overwhelmingly counteracts this effect. Similar to aniline, these amino groups are powerful activating groups that direct electrophilic attack to the ortho and para positions. byjus.com In this molecule, all available carbon positions (3 and 5) are ortho and para to at least two amino groups, making the free base form of the molecule exceptionally activated and poised for facile electrophilic substitution.

Role of the Trihydrochloride Salt Form in Reactivity Control

The trihydrochloride salt form of the compound is not merely for stability and solubility; it is a critical tool for controlling the molecule's potent reactivity. The protonation of the nitrogen atoms fundamentally alters the electronic properties of the molecule.

In the trihydrochloride salt, both the pyridine ring nitrogen and the exocyclic amino groups are protonated. quora.comyoutube.com This has a profound impact on reactivity, particularly towards electrophiles.

Pyridine Ring Deactivation: Protonation of the ring nitrogen places a formal positive charge on it, creating a pyridinium (B92312) ion. This greatly increases the electron-withdrawing nature of the ring, rendering it highly deactivated towards electrophilic attack. uoanbar.edu.iqwikipedia.org Any electrophilic substitution becomes significantly more difficult than on neutral pyridine. uoanbar.edu.iqyoutube.com

Amino Group Deactivation: Protonation of the exocyclic amino groups converts them from strongly activating, ortho-, para-directing -NH₂ groups into strongly deactivating, meta-directing anilinium-type (-NH₃⁺) groups. byjus.comyoutube.com The positive charge on the nitrogen withdraws electron density from the ring through an inductive effect, shutting down the powerful activating resonance effect of the free amine.

Consequently, the trihydrochloride salt is strongly deactivated towards electrophilic aromatic substitution. This protonation serves as a protecting group strategy, preventing unwanted side reactions and allowing for controlled reactivity. The free base can be generated when the high nucleophilicity or ring reactivity is desired, but the salt form ensures stability and tempers the otherwise extremely high reactivity of the electron-rich system.

The chloride anions in Pyridine-2,3,5,6-tetraamine trihydrochloride serve primarily to balance the positive charges of the protonated amine centers. While often considered "spectator ions," counterions can influence reaction kinetics and thermodynamics in solution.

Intramolecular and Intermolecular Reaction Pathways

The strategic placement of four amino groups on the pyridine ring governs the compound's reactivity, facilitating a range of intramolecular and intermolecular reactions. These pathways are fundamental to its application in constructing larger, more complex molecular architectures.

Pyridine-2,3,5,6-tetraamine is a key building block for the synthesis of various fused heterocyclic compounds. The vicinal amino groups at the 2,3- and 5,6-positions are particularly reactive and readily undergo cyclization reactions with 1,2-dicarbonyl compounds or their equivalents to form new heterocyclic rings.

A prominent example is the condensation reaction with α-diketones to form dipyrido[2,3-b:2',3'-f]quinoxalines. These reactions are a cornerstone in the synthesis of complex nitrogen-containing polyheterocyclic systems. For instance, the reaction of tetraaminopyridine with 1,10-phenanthroline-5,6-dione (B1662461) leads to the formation of dipyrido[3,2-f:2′,3′-h]quinoxaline. This type of reaction highlights the utility of tetraaminopyridine in creating extended π-systems with potential applications in materials science and coordination chemistry. documentsdelivered.comchemsrc.com

The general mechanism for these cyclization reactions involves the initial formation of a Schiff base between one of the amino groups and a carbonyl group of the diketone. This is followed by an intramolecular nucleophilic attack of the adjacent amino group on the second carbonyl group, leading to the formation of a dihydropyrazine (B8608421) ring. Subsequent aromatization, often through oxidation, yields the stable fused heterocyclic product. These pyridopyrazine and quinoxaline (B1680401) derivatives are of significant interest due to their diverse biological activities and applications as electroluminescent materials and organic semiconductors. mdpi.com

| Reactant | Product | Reaction Type |

| Pyridine-2,3,5,6-tetraamine | Dipyrido[2,3-b:2',3'-f]quinoxaline | Cyclization |

| Pyridine-2,3,5,6-tetraamine | Dipyrido[3,2-f:2′,3′-h]quinoxaline | Condensation |

| Pyridine-2,3,5,6-tetraamine | Polybenzimidazole | Step-growth polymerization |

This table summarizes key cyclization and polymerization reactions involving Pyridine-2,3,5,6-tetraamine.

The four amino groups and the pyridine nitrogen atom of Pyridine-2,3,5,6-tetraamine are all potential sites for hydrogen bonding. In the solid state, and in certain solvents, this leads to the formation of extensive and intricate hydrogen bonding networks. These non-covalent interactions play a crucial role in determining the molecule's conformation, crystal packing, and ultimately, its reactivity.

The presence of both hydrogen bond donors (the N-H groups of the amines) and acceptors (the lone pairs on the nitrogen atoms) allows for the formation of various hydrogen bonding motifs, including N-H···N interactions. These interactions can link molecules into layers or more complex three-dimensional frameworks. The formation of these networks can pre-organize the molecules in a way that facilitates or hinders certain reactions. For example, by holding the reactive sites in close proximity, hydrogen bonding can enhance the rate of intermolecular reactions. Conversely, strong hydrogen bonding might stabilize the ground state of the molecule, thereby increasing the activation energy for a particular reaction.

The protonation of the amino groups in the trihydrochloride salt further enhances the potential for hydrogen bonding, with the ammonium (B1175870) groups acting as strong hydrogen bond donors to chloride ions and water molecules that may be present in the crystal lattice.

Redox Chemistry and Electron Transfer Mechanisms Involving Tetraaminopyridine

The electron-rich nature of the tetraaminopyridine ring system makes it susceptible to oxidation. The free base form of 2,3,5,6-tetraaminopyridine (TAP) is extremely sensitive to air oxidation, which is why it is typically isolated and stored as its more stable hydrochloride salt. mdpi.com This sensitivity to oxidation points to its potential role as an electron donor in charge-transfer complexes and redox-active materials.

The oxidation process likely involves the initial removal of an electron from the π-system to form a radical cation. This species can then undergo further reactions, including polymerization or decomposition, which contributes to the observed instability of the free base. mdpi.com The electron transfer mechanism is a key consideration in its application in the synthesis of high-performance polymers, where the monomer's purity and stability are critical for achieving desired material properties. mdpi.com The redox properties of metal complexes derived from tetraaminopyridine and its derivatives are also an active area of research, with potential applications in catalysis and materials science.

Derivatization and Functionalization Strategies of Pyridine 2,3,5,6 Tetraamine Trihydrochloride

Synthesis of Substituted Pyridine-2,3,5,6-tetraamine Derivatives

The synthesis of derivatives from Pyridine-2,3,5,6-tetraamine is primarily approached through two main routes: direct modification of the existing amine functionalities or, more commonly, by synthesizing the target molecule from an already substituted precursor.

Direct modification of the four primary amine groups in Pyridine-2,3,5,6-tetraamine through reactions like acylation and alkylation is synthetically challenging. The molecule's high reactivity means that such reactions can be difficult to control, often leading to mixtures of partially substituted products or polymerization.

Acylation: The reaction of the tetraamine (B13775644) with acylating agents, such as acid chlorides or anhydrides, can be used to form amide bonds. While pyridines are generally electron-deficient and resistant to standard Friedel-Crafts acylation, the presence of four activating amino groups alters this reactivity. youtube.com However, the primary reaction sites are the exocyclic amines. A key application of this reactivity is in polymerization, where reaction with difunctional acylating agents like isophthaloyl chloride leads to the formation of polybenzimidazoles.

Alkylation: Similar to acylation, direct alkylation of the amine groups can be complex. The nucleophilicity of the amines makes them reactive towards alkyl halides. However, achieving selective mono-, di-, tri-, or tetra-alkylation is difficult. Strategies to control such reactions often rely on careful stoichiometry, choice of solvent, and reaction temperature. In many cases, it is more feasible to introduce alkyl groups at a precursor stage.

| Modification Type | Reagent Class | Potential Product | Key Challenge |

| Acylation | Acid Chlorides, Anhydrides | Polyamides, Polybenzimidazoles | Controlling the degree of substitution, avoiding polymerization |

| Alkylation | Alkyl Halides | Substituted Aminopyridines | Lack of selectivity leading to product mixtures |

The most effective and prevalent strategy for introducing functionality onto the pyridine (B92270) ring is to start with a substituted precursor. The synthesis of Pyridine-2,3,5,6-tetraamine itself serves as a prime example of this approach. The process begins with 2,6-diaminopyridine (B39239), which undergoes nitration to introduce electron-withdrawing nitro groups (-NO₂) at the 3- and 5-positions, yielding 2,6-diamino-3,5-dinitropyridine. Subsequent hydrogenation reduces the nitro groups to electron-donating amino groups (-NH₂), completing the synthesis of the tetraamine scaffold. This precursor-based method allows for the strategic placement of functional groups that would be difficult to introduce in the final, highly activated molecule.

Recent studies on other pyridine systems have explored the synthesis of derivatives bearing various electron-withdrawing groups (EWGs) like -CN, -Cl, -NO₂, and -CF₃. These syntheses often start with appropriately substituted lutidine or pyridine N-oxide precursors, highlighting the general preference for building complex pyridines from simpler, functionalized starting materials rather than attempting direct substitution on highly functionalized rings. nih.govnih.govmdpi.com

| Strategy | Description | Example |

| Precursor Functionalization | Introducing functional groups onto a simpler pyridine derivative before forming the final tetraamine structure. | Nitration of 2,6-diaminopyridine to introduce -NO₂ groups (EWGs), followed by reduction to -NH₂ groups (EDGs). |

| Direct Substitution | Attempting to add groups directly to the Pyridine-2,3,5,6-tetraamine ring. | Generally avoided due to high reactivity, lack of selectivity, and risk of oxidation/polymerization. |

Preparation of Macrocyclic Ligands and Supramolecular Precursors

The geometry of Pyridine-2,3,5,6-tetraamine, with its four amine groups positioned around the pyridine core, makes it an exceptional building block, or tecton, for constructing multidentate ligands used in supramolecular chemistry. These amino groups provide multiple vectors for covalent modification, enabling the formation of complex macrocyclic structures.

The tetra-functional nature of Pyridine-2,3,5,6-tetraamine makes it an ideal precursor for synthesizing tetra-aza macrocycles that incorporate a pyridine unit. Such macrocycles are typically formed through condensation reactions between polyamines and dicarbonyl compounds. In this context, the tetraamine can react with C₂-symmetric linkers, such as dialdehydes, through Schiff base condensation to form imine-linked macrocyclic frameworks. Subsequent reduction of the imine bonds can yield stable, saturated tetra-aza macrocycles. The synthesis of related 14-membered tetra-aza macrocycles has been demonstrated using 2,6-diaminopyridine derivatives, providing a template for the types of reactions in which Pyridine-2,3,5,6-tetraamine could participate. rsc.org

Pyridinophanes are a class of macrocyclic compounds containing a pyridine ring bridged by one or more atomic chains. The synthesis of tetra-aza macrocyclic pyridinophanes often involves the cyclization of a pyridine-based dialkyl halide with a diamine. While syntheses reported in the literature often use precursors like 2,6-bis(bromomethyl)pyridine (B1268884) derivatives, Pyridine-2,3,5,6-tetraamine offers a complementary approach. nih.gov It can serve as the polyamine component in cyclization reactions with appropriate dialkylating or diacylating agents to form complex cage-like or bowl-shaped architectures. The strategic positioning of the four amino groups allows for the creation of rigid and pre-organized cavities suitable for host-guest chemistry.

| Precursor / Linker | Macrocycle Type | Synthetic Reaction |

| Pyridine-2,3,5,6-tetraamine + Dialdehyde | Imine-based Macrocycle | Schiff Base Condensation |

| Pyridine-2,3,5,6-tetraamine + Diacyl Chloride | Amide-based Macrocycle | Acylation |

| 2,6-bis(halomethyl)pyridine + Diamine | Pyridinophane | Alkylation |

Polymerizable Derivatives and Monomer Synthesis

The tetra-functionality of Pyridine-2,3,5,6-tetraamine makes it a highly valuable monomer for the synthesis of high-performance polymers through step-growth polymerization. Its rigid aromatic structure contributes to the thermal stability of the resulting polymers.

The most notable application is in the synthesis of polybenzimidazoles (PBIs). The reaction of Pyridine-2,3,5,6-tetraamine trihydrochloride with aromatic dicarboxylic acids or their derivatives, such as isophthaloyl chloride, under high temperatures leads to the formation of a PBI polymer. These polymers are known for their exceptional thermal and chemical stability, making them suitable for applications in demanding environments. The pyridine nitrogen in the polymer backbone can also enhance solubility in certain organic solvents compared to other aromatic polymers. researchgate.net The tetraamine acts as an A₄-type monomer, reacting with B₂-type monomers (like dicarboxylic acids) to create a cross-linked or linear polymer network with repeating benzimidazole (B57391) units.

| Monomer A (Tetraamine) | Monomer B (Co-monomer) | Resulting Polymer Class | Key Properties |

| Pyridine-2,3,5,6-tetraamine | Isophthaloyl Chloride | Polybenzimidazole (PBI) | High thermal and chemical stability |

| Pyridine-2,3,5,6-tetraamine | Aromatic Dianhydrides | Polyimide (PI) | Improved solubility, high thermal stability researchgate.net |

Controlled Reactivity for High Molecular Weight Polymer Precursors

The synthesis of high molecular weight polymers from Pyridine-2,3,5,6-tetraamine (TAP) necessitates precise control over its reactivity. TAP is known for its high sensitivity to air oxidation, which can lead to suboptimal polymer properties. mdpi.com To mitigate this, it is commonly used as its trihydrochloride salt (TAP·3HCl), which enhances its stability and allows for more controlled handling and polymerization. mdpi.com

The primary strategy for achieving high molecular weight polymer precursors involves managing the stoichiometry and reaction conditions during polymerization. The use of polyphosphoric acid (PPA) as both a solvent and a condensing agent is a widely adopted method for the synthesis of high molecular weight polybenzimidazoles (PBIs) from aromatic tetraamines. benicewiczgroup.com PPA facilitates the dehydration reaction that leads to the formation of the imidazole (B134444) ring and helps in maintaining a homogeneous reaction medium, which is crucial for achieving high degrees of polymerization.

While specific studies detailing the isolation and characterization of discrete, high molecular weight precursors from TAP are not extensively documented, the principles of step-growth polymerization suggest that the formation of oligomeric species is an initial step. The controlled addition of monomers and careful management of reaction temperature and time in a solvent like PPA are key to building up the molecular weight of these precursors before the final cyclization and aromatization to the fully formed polymer. The inherent viscosity of the resulting polymer is often used as an indicator of the molecular weight achieved. benicewiczgroup.com

Table 1: Factors Influencing the Molecular Weight of Polybenzimidazole Precursors from Aromatic Tetraamines

| Factor | Influence on Molecular Weight | Rationale |

| Monomer Purity | High purity is essential for achieving high molecular weight. | Impurities can disrupt the stoichiometry of the reacting functional groups, leading to chain termination. |

| Stoichiometry | A precise 1:1 molar ratio of tetraamine and dicarboxylic acid is critical. | An excess of either monomer will limit the chain growth and result in lower molecular weight polymers. |

| Reaction Medium | Solvents like polyphosphoric acid (PPA) promote high molecular weight. | PPA acts as a solvent, catalyst, and dehydrating agent, facilitating the polycondensation reaction. |

| Reaction Temperature | A carefully controlled temperature profile is necessary. | The temperature must be high enough to drive the reaction but not so high as to cause degradation or side reactions. |

| Reaction Time | Sufficient reaction time is required to build high molecular weight chains. | Step-growth polymerization requires time for the oligomers to react and form long polymer chains. |

Synthesis of Polybenzimidazoles (PBIs) and Polyimidazopyrrolones (Pyrrones) from Pyridine-2,3,5,6-tetraamine

Pyridine-2,3,5,6-tetraamine is a key monomer for the synthesis of nitrogen-containing heterocyclic polymers known for their exceptional thermal and chemical stability.

Polybenzimidazoles (PBIs)

The synthesis of PBIs from Pyridine-2,3,5,6-tetraamine involves a polycondensation reaction with a dicarboxylic acid or its derivative. The reaction proceeds in two stages: the initial formation of a poly(amino amide) precursor, followed by a thermal cyclodehydration to form the final polybenzimidazole structure.

The general reaction for the synthesis of a PBI from TAP and a generic dicarboxylic acid is as follows:

n H₂N(NH₂)C₅H₂N(NH₂)NH₂ + n HOOC-R-COOH → [-C₅H₂N(NH₂)(NHCO-R-CONH)-]n + 2n H₂O → [-C₅H₂N(N=C-R-C=N)-]n + 4n H₂O

This process is typically carried out in a high-boiling solvent such as polyphosphoric acid (PPA) or in a two-stage process involving solution polymerization followed by solid-state thermal treatment. The properties of the resulting PBI can be tailored by the choice of the dicarboxylic acid comonomer. For instance, the use of aromatic dicarboxylic acids generally imparts greater rigidity and thermal stability to the polymer backbone.

Polyimidazopyrrolones (Pyrrones)

Polyimidazopyrrolones, also known as Pyrrones, are another class of high-performance polymers that can be synthesized from aromatic tetraamines. The synthesis of Pyrrones from Pyridine-2,3,5,6-tetraamine would theoretically involve a polycondensation reaction with an aromatic dianhydride.

While specific literature detailing the synthesis of Pyrrones directly from Pyridine-2,3,5,6-tetraamine is limited, the general synthetic route for Pyrrone formation from other aromatic tetraamines is well-established. This reaction typically proceeds through the formation of a poly(amino amic acid) intermediate, which then undergoes a two-step thermal cyclodehydration to first form a poly(amino imide) and subsequently the final polyimidazopyrrolone.

The proposed reaction for the synthesis of a Pyrrone from TAP and a generic aromatic dianhydride is as follows:

n H₂N(NH₂)C₅H₂N(NH₂)NH₂ + n (CO)₂O-R-O(CO)₂ → [-C₅H₂N(NH₂)(NHCO-R(COOH)-CONH)-]n → [-C₅H₂N(N=C-R(COOH)-C=N)-]n + 2n H₂O → [-C₅H₂N(N=C-R(=CO)-C=N)-]n + 4n H₂O

The synthesis is usually carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The properties of the resulting Pyrrone would be influenced by the structure of the dianhydride used.

Table 2: Comparison of PBI and Pyrrone Synthesis from Aromatic Tetraamines

| Feature | Polybenzimidazoles (PBIs) | Polyimidazopyrrolones (Pyrrones) |

| Comonomer | Dicarboxylic Acid or derivative | Aromatic Dianhydride |

| Intermediate | Poly(amino amide) | Poly(amino amic acid) |

| Final Polymer Structure | Contains benzimidazole rings | Contains fused imidazole and imide rings (imidazopyrrolone) |

| Reaction Solvent | Typically Polyphosphoric Acid (PPA) | Aprotic polar solvents (e.g., NMP, DMAc) |

| General Properties | Excellent thermal and chemical stability | Exceptional thermal and oxidative stability, often with ladder-like structures |

Coordination Chemistry and Metal Complexes of Pyridine 2,3,5,6 Tetraamine

Pyridine-2,3,5,6-tetraamine as a Polydentate Ligand

The molecular architecture of Pyridine-2,3,5,6-tetraamine inherently predestines it to function as a polydentate ligand. A polydentate ligand is a chemical species that can form multiple bonds to a central metal atom. In the case of Pyridine-2,3,5,6-tetraamine, it possesses four exocyclic amino groups and one endocyclic pyridine (B92270) nitrogen atom, all of which can serve as coordination sites. This multi-point attachment capability enables it to act as a powerful chelating agent, forming stable complexes with a variety of transition metals. The spatial arrangement of the amino groups on the pyridine ring allows for diverse binding modes, a critical factor in the design of coordination polymers and other complex supramolecular structures.

Chelation with Transition Metals (e.g., Cu(II), Zn(II), Mn(II/III), Pt)

Pyridine-2,3,5,6-tetraamine exhibits a strong affinity for transition metal ions, forming chelate complexes of varying stability and geometry. The chelation process involves the formation of two or more separate coordinate bonds between the polydentate ligand and a single central metal atom. While specific structural data for complexes of Pyridine-2,3,5,6-tetraamine with all the listed metals are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies of similar pyridine and amine-based ligands.

For instance, pyridine derivatives are well-known to coordinate with a wide range of transition metal ions. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. Trivalent metals generally form more stable complexes than divalent and monovalent ions due to stronger electrostatic attraction.

The table below summarizes the typical coordination behavior of transition metals with related pyridine-based ligands, which can serve as a predictive model for the behavior of Pyridine-2,3,5,6-tetraamine.

| Metal Ion | Typical Coordination Geometries with Pyridine Ligands | Potential Chelation with Pyridine-2,3,5,6-tetraamine |

| Cu(II) | Distorted Octahedral, Square Pyramidal, Square Planar | The amino groups and pyridine nitrogen can coordinate to form stable five- or six-membered chelate rings. |

| Zn(II) | Tetrahedral, Distorted Octahedral, Trigonal-Bipyramidal, Square-Pyramidal | The flexible coordination geometry of Zn(II) allows for the formation of various complex structures. libretexts.orgnih.gov |

| Mn(II/III) | Distorted Octahedral | Can form stable complexes, with Mn(III) complexes often exhibiting Jahn-Teller distortion. |

| Pt(II) | Square Planar | The strong preference of Pt(II) for square planar geometry would likely be satisfied by coordination with two or more donor atoms from the ligand. |

This table is based on the general coordination chemistry of the listed metal ions with pyridine and amine ligands, as specific data for Pyridine-2,3,5,6-tetraamine complexes is limited.

Coordination Modes and Geometries of Metal Complexes

The coordination of Pyridine-2,3,5,6-tetraamine to a metal center can occur through various modes, depending on the metal ion's coordination preferences, the steric environment, and the reaction conditions. The endocyclic pyridine nitrogen and the four exocyclic amino groups all represent potential donor sites. This can lead to a range of coordination numbers and geometries.

Common coordination geometries observed in transition metal complexes with pyridine-based ligands include octahedral, tetrahedral, and square planar. wikipedia.org For example, Zn(II) complexes with pyridine-2,6-dicarboxylate (B1240393) ligands can adopt strongly distorted octahedral or even fivefold coordination spheres. libretexts.org In contrast, Ni(II) with similar ligands tends to favor more regular octahedral geometries. libretexts.org A study on a Zn(II) complex with terpyridine and pyridine-2,6-dicarboxylate revealed an octahedral geometry. academie-sciences.fr Similarly, a Mn(III) complex with pyridine-2,3-dicarboxylic acid was found to have a distorted octahedral geometry. purdue.edu

The versatile binding modes of Pyridine-2,3,5,6-tetraamine make it a valuable component in the construction of coordination polymers, where it can bridge multiple metal centers to form one-, two-, or three-dimensional networks.

Ligand Field Theory and Electronic Effects in Pyridine-Tetraamine Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.org It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. This interaction leads to the splitting of the d-orbitals into different energy levels, the magnitude of which is denoted by Δ (the ligand field splitting parameter). libretexts.org

In an octahedral complex, the d-orbitals split into two sets: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dz², dx²-y²). chemistnotes.com In a tetrahedral complex, the splitting is inverted and smaller, with the eg orbitals being lower in energy than the t2g orbitals. chemistnotes.com The magnitude of Δ is influenced by the nature of the ligands, with strong-field ligands causing a larger splitting than weak-field ligands.

Pyridine is generally considered a moderately strong-field ligand, while amine groups are also significant σ-donors. The four amino groups in Pyridine-2,3,5,6-tetraamine are expected to be strong σ-donors, contributing to a relatively large ligand field splitting. This can have several consequences for the electronic properties of the resulting complexes:

Color: The energy of the d-d electronic transitions, which are responsible for the color of many transition metal complexes, is related to the magnitude of Δ. A larger Δ corresponds to the absorption of higher-energy (shorter wavelength) light.

Magnetic Properties: For metal ions with d4 to d7 electron configurations, the magnitude of Δ relative to the spin-pairing energy determines whether a high-spin or low-spin complex is formed. A large Δ favors the formation of low-spin complexes, where electrons pair up in the lower-energy d-orbitals before occupying the higher-energy orbitals.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural and electronic properties of Pyridine-2,3,5,6-tetraamine make it an excellent candidate as a building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Pyridine-2,3,5,6-tetraamine as a Building Block for MOF/COF Synthesis

The tetra-functional nature of Pyridine-2,3,5,6-tetraamine, with its four reactive amino groups and the pyridine nitrogen, allows it to act as a multitopic linker in the synthesis of extended frameworks. In the context of MOF synthesis, the amino groups and the pyridine nitrogen can coordinate to metal ions or clusters, leading to the formation of robust, porous networks. The geometry of the ligand plays a crucial role in determining the topology of the resulting framework.

For COF synthesis, the amino groups are particularly useful as they can undergo condensation reactions with aldehydes to form stable imine linkages. This is a common strategy for the construction of 2D and 3D COFs. While specific COFs synthesized directly from Pyridine-2,3,5,6-tetraamine are not widely reported, the principle has been well-established with structurally similar multifunctional amine- and pyridine-containing molecules, such as 2,4,6-tris(4-aminophenyl)pyridine. rsc.org

The table below presents examples of MOFs and COFs constructed from pyridine-based and amino-functionalized building blocks, illustrating the potential of Pyridine-2,3,5,6-tetraamine in this area.

| Framework Type | Building Blocks | Resulting Framework Properties |

| MOF | Pyridine-tricarboxylate and Zn(II) | A 3D framework with a rare topological net. |

| MOF | Amino-functionalized dicarboxylate and Cu(II) | A framework exhibiting fluorescence and sensing capabilities. iu.edu.sa |

| COF | 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde | A 2D COF with high crystallinity and a large surface area, suitable for adsorption applications. rsc.org |

| COF | Tetra(4-aminophenyl)porphyrin and various aldehydes | Porphyrin-based COFs with applications in gas adsorption, sensing, and catalysis. researchgate.net |

This table provides examples of frameworks built from analogous ligands to demonstrate the potential of Pyridine-2,3,5,6-tetraamine as a building block.

Design Principles for Tetraaminopyridine-Based Frameworks

The design of MOFs and COFs based on Pyridine-2,3,5,6-tetraamine relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The C4-symmetric nature of the tetraamine (B13775644) makes it an ideal candidate for constructing 2D porous networks.

Key design principles include:

Choice of Co-linker: In COF synthesis, the geometry and length of the co-linker (e.g., a dialdehyde) will influence the pore size and shape of the resulting framework. The use of linear, triangular, or tetrahedral co-linkers can lead to different network topologies.

Functionalization: The amino groups of Pyridine-2,3,5,6-tetraamine can be pre- or post-synthetically modified to introduce other functional groups into the framework. This can be used to tune the chemical properties of the pores, for example, to enhance selectivity for gas adsorption or to introduce catalytic sites.

Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can play a significant role in the assembly and stability of the framework. The amino groups and the pyridine ring of the ligand can participate in such interactions.

By carefully selecting the building blocks and reaction conditions, it is possible to design and synthesize tetraaminopyridine-based frameworks with tailored pore sizes, shapes, and functionalities for specific applications in areas such as gas storage, separation, and catalysis.

Porous Architectures and Their Potential for Gas Adsorption or Catalysis

The tetra-functional nature of Pyridine-2,3,5,6-tetraamine makes it an ideal C₄-symmetric building block for the construction of porous crystalline materials, such as Covalent Organic Frameworks (COFs). COFs are a class of materials built from organic precursors linked by strong covalent bonds, resulting in structures with inherent porosity and high surface areas, which are promising for applications in gas storage, catalysis, and separation.

In a typical synthesis, the free base form of the tetraamine can be reacted with C₂-symmetric linkers, like dialdehydes, via Schiff base condensation to create crystalline, imine-linked frameworks. The geometry of the tetraamine monomer is predicted to direct the formation of a porous, sheet-like structure. While specific COFs derived directly from Pyridine-2,3,5,6-tetraamine are not yet widely reported, the principle is well-established with structurally similar monomers. For instance, pyridine-based COFs have been successfully constructed using other multi-functional pyridine-containing amines, such as 2,4,6-tris(4-aminophenyl)pyridine, to create efficient adsorbents for pollutants like rhodamine B. rsc.org

The potential applications of such porous architectures are significant:

Gas Adsorption: Metal-Organic Frameworks (MOFs), which share structural principles with COFs, have demonstrated considerable potential for gas adsorption. For example, MOFs constructed with Co(II) and bipyridine linkers show significant nitrogen and hydrogen adsorption capacities. rsc.org The incorporation of the highly functionalized Pyridine-2,3,5,6-tetraamine into such frameworks could enhance gas uptake due to the increased number of active sites. The amino groups within the pores can create strong interactions with gas molecules like CO2, a principle seen in other amino-functionalized MOFs. researchgate.net

Catalysis: The porous nature of these frameworks allows for the diffusion of substrates to active catalytic sites within the material. The pyridine nitrogen and the amine groups can coordinate with metal ions, creating stable and well-defined catalytic centers. The introduction of pyridine into a cobalt-based MOF was shown to induce a structural reconfiguration from a 3D to an ultrathin 2D framework, which significantly enhanced its electrocatalytic activity for the oxygen evolution reaction (OER) by exposing more metal active sites. rsc.org This highlights the potential of using Pyridine-2,3,5,6-tetraamine to design highly active heterogeneous catalysts.

Coordination Polymers and Supramolecular Assemblies

The ability of Pyridine-2,3,5,6-tetraamine to act as a versatile building block, or tecton, is central to its use in constructing coordination polymers and supramolecular assemblies. Its multiple coordination sites can be exploited to link metal centers into extended one-, two-, or three-dimensional networks.

Self-Assembly Processes and Directed Crystal Growth

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined architectures from molecular components. Pyridine-2,3,5,6-tetraamine is a potent tecton for crafting multidentate ligands that engage in programmed self-assembly. A primary method for elaborating this scaffold is through Schiff base condensation with various aldehydes, yielding tetra-imine ligands. The choice of aldehyde, the flexibility of the resulting imine arms, and the inherent directionality of the pyridine nitrogen all encode specific information into the ligand's framework, directing the final supramolecular outcome.

The principles of self-assembly are well-demonstrated with related pyridine-based ligands like terpyridine. Terpyridine motifs readily form stable ⟨tpy-M-tpy⟩ connections with a range of transition metal ions (e.g., Fe(II), Zn(II), Cd(II)), which have been used to construct elaborate discrete structures such as macrocycles and cages, as well as infinite supramolecular polymers. nih.gov The generation of these architectures relies on matching the geometric preferences of the metal ion with the binding sites of the ligand. semanticscholar.org Similarly, Pyridine-2,3,5,6-tetraamine and its derivatives can be expected to self-assemble with metal ions to form predictable, stable coordination polymers, with the final structure directed by reaction conditions such as temperature and solvent, as seen in the formation of other pyridine-containing coordination polymers via hydrothermal methods. mdpi.com

Intermolecular Interactions in Solid-State Structures

Non-covalent interactions are the primary driving forces that govern the three-dimensional arrangement of molecules in the solid state. For Pyridine-2,3,5,6-tetraamine and its derivatives, hydrogen bonding is expected to be the most dominant of these interactions. The four exocyclic amine groups provide a multitude of hydrogen bond donors (N-H), while the lone pairs on both the amine and pyridine nitrogens act as hydrogen bond acceptors. researchgate.net

This capacity for extensive and robust intermolecular networking can be inferred from the crystal structures of related poly-functionalized heterocyclic compounds.

Hydrogen Bonding Networks: Studies on pyrazine (B50134) and pyrimidine (B1678525) derivatives with multiple amide or amine groups reveal intricate networks of N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net These interactions effectively link individual molecules into layers, which are then further assembled into three-dimensional frameworks through additional, weaker interactions like C—H⋯O bonds. researchgate.net It is highly probable that Pyridine-2,3,5,6-tetraamine would exhibit analogous, if not more complex, hydrogen-bonding patterns, leading to highly ordered solid-state structures. In the crystal structure of a related compound, 2,3,5,6-tetrakis-(pyridin-2-yl)pyrazine, hydrogen peroxide molecules form hydrogen-bonded chains that are then linked to the pyridine groups of the main molecule via O—H⋯N bonds, showcasing the critical role of these interactions in crystal packing. nih.gov

Other Interactions: Beyond hydrogen bonding, attractive forces between aromatic rings (π-π stacking) can also contribute to the stability of the solid-state structure.

Table 1: Potential Intermolecular Interactions in Pyridine-2,3,5,6-tetraamine Derived Structures This table is generated based on expected interactions and data from analogous compounds.

| Interaction Type | Donor | Acceptor | Role in Solid State |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Pyridine Nitrogen | Directs assembly of primary structural motifs. |

| Hydrogen Bond | Amine (N-H) | Amine Nitrogen | Forms intermolecular links, creating layers or chains. |

| Hydrogen Bond | Amine (N-H) | Oxygen (from solvent/counter-ion) | Incorporates other species into the crystal lattice. |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizes layered structures through aromatic attraction. |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Pyridine Ring (π-system) | Further stabilizes the 3D packing of molecules. |

Metal-Ligand Reactivity and Catalysis

The amine groups and the pyridine nitrogen of Pyridine-2,3,5,6-tetraamine can coordinate with various metal ions to form stable metal complexes. These complexes are of significant research interest for their potential catalytic activity, drawing parallels to the well-established field of transition metal pyridine complexes, which are employed in a wide range of chemical transformations. wikipedia.org

Catalytic Applications of Pyridine-2,3,5,6-tetraamine Derived Metal Complexes

While specific catalytic applications for complexes derived exclusively from Pyridine-2,3,5,6-tetraamine are not yet broadly documented, the catalytic potential is inferred from numerous examples of related pyridine-based coordination compounds. The incorporation of metal ions into a ligand scaffold creates a reactive center that can facilitate chemical reactions.

Potential Homogeneous Catalysis: Many pyridine-containing transition metal complexes are active homogeneous catalysts. wikipedia.org For example, Crabtree's catalyst, an iridium complex, is widely used for hydrogenations. wikipedia.org It is plausible that complexes of Pyridine-2,3,5,6-tetraamine with metals like cobalt, nickel, or palladium could catalyze reactions such as heterocyclization or oligomerization, similar to other metal-pyridine systems. wikipedia.orgresearchgate.net

Potential Heterogeneous Catalysis: When used as building blocks for MOFs or coordination polymers, Pyridine-2,3,5,6-tetraamine-metal complexes can function as robust heterogeneous catalysts. These solid-state catalysts offer advantages in terms of separation and reusability.

Henry Reactions: Coordination polymers based on a pyridine-tricarboxylate ligand and metals such as Mn(II), Cu(II), and Ni(II) have been successfully employed as heterogeneous catalysts for the Henry reaction (a carbon-carbon bond-forming reaction), achieving high product yields. mdpi.com

Oxidation Reactions: Pyridine-containing MOFs have demonstrated efficacy in electrocatalytic oxidation, specifically the oxygen evolution reaction (OER). rsc.org The well-defined metal sites within the porous framework act as the active centers for catalysis.

Table 2: Potential Catalytic Applications based on Analogous Pyridine Systems

| Catalytic Reaction | System Type | Metal Center (Example) | Role of Pyridine Ligand | Reference Analogy |

|---|---|---|---|---|

| Hydrogenation | Homogeneous | Iridium (Ir) | Stabilizes the metal center and modulates its reactivity. | wikipedia.org |

| Heterocyclization | Homogeneous | Cobalt (Co) | Participates in the formation of the catalytic species. | researchgate.net |

| Henry Reaction | Heterogeneous (CP) | Copper (Cu), Nickel (Ni) | Forms the structural backbone of the porous catalyst. | mdpi.com |

| Oxygen Evolution | Heterogeneous (MOF) | Cobalt (Co), Iron (Fe) | Creates accessible and active metal sites in a 2D structure. | rsc.org |

Mechanisms of Catalysis in Homogeneous and Heterogeneous Systems

The mechanism of catalysis depends on whether the complex acts in a homogeneous or heterogeneous system.

In homogeneous catalysis , the catalytic cycle typically involves the metal center of the soluble complex. Key mechanistic steps often include:

Substrate Coordination: The reactant molecules bind to the metal center, often by displacing a weakly bound solvent molecule.

Activation: The metal ion activates the substrate, for example, by altering its electron density.

Transformation: The reaction occurs within the coordination sphere of the metal (e.g., via migratory insertion, oxidative addition, or reductive elimination).

Product Release: The product dissociates from the metal center, regenerating the catalyst for the next cycle. The pyridine-based ligand remains coordinated throughout, influencing the stability, solubility, and electronic properties of the metal center. jscimedcentral.com

In heterogeneous catalysis , such as with MOFs or coordination polymers, the mechanism is intrinsically linked to the solid-state structure.

Substrate Diffusion: The porous nature of the framework allows reactant molecules to diffuse into the interior of the material.

Adsorption and Activation: Reactants bind to active sites, which are often coordinatively unsaturated metal centers (also known as open metal sites) within the framework. researchgate.net The high stabilization energy of molecules like pyridine on these sites supports the concept of strong substrate binding. researchgate.net

Surface Reaction: The catalytic transformation occurs at this activated site. The defined pores of the framework can also impart size or shape selectivity, allowing only certain substrates to reach the active sites.

Product Desorption: The product molecules desorb from the active site and diffuse out of the framework, leaving the catalytic site available for the next reaction cycle. mdpi.com

Advanced Materials Applications Derived from Pyridine 2,3,5,6 Tetraamine Trihydrochloride

High-Performance Polymer Science

The unique molecular structure of Pyridine-2,3,5,6-tetraamine is particularly advantageous for creating thermally stable aromatic polymers through step-growth polymerization. The incorporation of the pyridine (B92270) nucleus into the polymer backbone can enhance solubility without compromising thermal stability. core.ac.uk

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The synthesis of polyimides containing pyridine bridges from tetraaminopyridine typically involves a two-step polycondensation reaction with aromatic tetracarboxylic dianhydrides. researchgate.netresearchgate.net The first step, conducted at ambient temperatures in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), yields a soluble poly(amic acid) precursor. vt.edu The second step involves cyclization of the poly(amic acid) to the final polyimide, which can be achieved through thermal treatment or chemical imidization using reagents like acetic anhydride (B1165640) and pyridine. vt.edu

The incorporation of the pyridine moiety into the polyimide backbone has a significant impact on the polymer's properties. The nitrogen atom in the pyridine ring can increase dipole-dipole interactions, which often improves the solubility of the resulting polymer in organic solvents. core.ac.uk This enhanced processability is a key advantage, as many high-performance aromatic polymers are notoriously insoluble. vt.edu

Characterization of these polyimides confirms their robust nature. Fourier-transform infrared (FTIR) spectroscopy is used to verify the imide ring formation, showing characteristic absorption bands for imide carbonyl stretching. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate thermal properties. Polyimides derived from pyridine-containing diamines exhibit high glass transition temperatures (Tg), often in the range of 236–300°C, and high decomposition temperatures (T5% weight loss), typically between 470–492°C, indicating excellent thermal stability. researchgate.net These polymers also form strong, flexible films with impressive mechanical properties. core.ac.ukresearchgate.net

Table 1: Thermal and Mechanical Properties of Representative Pyridine-Based Polyimide Films

| Dianhydride Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Dianhydride A | 236 | 470 | 72 | 5 |

| Dianhydride B | 300 | 492 | 90 | 12 |

| Dianhydride C | 204.5 | 527.7 | 88.6 | 7.2 |

| Dianhydride D | 237.4 | 552.0 | 90.4 | 8.7 |

Data synthesized from representative values found in literature for pyridine-containing polyimides. core.ac.ukresearchgate.net

The tetra-functional nature of 2,3,5,6-tetraaminopyridine makes it a valuable monomer for a range of other thermostable polymers beyond polyimides.

Polybenzimidazoles (PBIs): PBIs are known for their outstanding thermal and chemical stability. mdpi.com They are typically synthesized through the high-temperature polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivatives in a high-boiling solvent like polyphosphoric acid (PPA). benicewiczgroup.com When Pyridine-2,3,5,6-tetraamine is used, the resulting PBI incorporates the pyridine ring into its backbone. This modification can enhance the number of basic sites in the polymer, which is particularly useful for applications like high-temperature polymer electrolyte membrane fuel cells, where it can improve proton conductivity. benicewiczgroup.com Pyridine-based PBIs maintain the exceptional thermal stability characteristic of the PBI class, with decomposition temperatures often exceeding 460°C. mdpi.com

Pyrrones: Pyrrones, also known as polybenzimidazopyrrolones, are ladder or semi-ladder polymers that exhibit remarkable thermal and oxidative stability. Their synthesis involves the reaction of a tetraamine with a tetracarboxylic dianhydride. The use of 2,3,5,6-tetraaminopyridine as the tetraamine monomer leads to the formation of rigid polymer chains with extensive fused aromatic systems, contributing to their high thermal stability.

BB Polymer: The term "BB Polymer" often refers to polypyridobisimidazole, a rigid-rod polymer known for its exceptional thermal stability and mechanical strength, making it suitable for aerospace and military applications. mdpi.com The synthesis of this polymer, also known by trade names like M5, uses 2,3,5,6-tetraaminopyridine hydrochloride as a key monomer, which is polycondensed with 2,5-dihydroxyterephthalic acid. The resulting polymer has a fully aromatic, rigid-rod structure that leads to the formation of liquid crystalline solutions, enabling the spinning of high-strength fibers.

The properties of polymers derived from 2,3,5,6-tetraaminopyridine are directly linked to its unique chemical structure. vt.edu Understanding these structure-property relationships is crucial for designing new materials with specific characteristics. nih.govmdpi.com

Thermal Stability: The presence of the aromatic pyridine ring in the polymer backbone is a primary contributor to the high thermal stability observed in these materials. core.ac.uk The rigid structure and strong covalent bonds within the aromatic systems require high energy for thermal degradation. For ladder polymers like polypyridobisimidazole, the double-stranded chain structure further enhances this stability.

Solubility and Processability: A major challenge with high-performance aromatic polymers is their poor solubility, which complicates processing. vt.edu The incorporation of the pyridine unit can improve solubility. The polar nitrogen atom in the pyridine ring can engage in stronger dipole-dipole interactions with polar aprotic solvents, disrupting the strong inter-chain packing and allowing the solvent to solvate the polymer chains more effectively. core.ac.uk

Mechanical Properties: The rigidity of the tetraaminopyridine monomer contributes to high modulus and tensile strength in the final polymers. researchgate.netrsc.org In rigid-rod polymers like polypyridobisimidazole, the stiff backbone allows for a high degree of molecular alignment during fiber spinning, leading to exceptionally high tensile strength and modulus. However, this same rigidity can also lead to lower elongation at break compared to more flexible polymers. core.ac.ukresearchgate.net

Chemical Properties: The basic nitrogen atom of the pyridine ring can act as a site for protonation. This property is exploited in applications such as fuel cell membranes, where the pyridine units can be doped with acids like phosphoric acid to create proton conduction pathways. benicewiczgroup.com

Functional Materials and Devices

Beyond high-performance structural polymers, derivatives of Pyridine-2,3,5,6-tetraamine trihydrochloride are explored for their utility in functional materials and electronic devices.